molecular formula C17H19ClN2O4S2 B3637082 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide

Cat. No.: B3637082
M. Wt: 414.9 g/mol
InChI Key: DZEFCARWYWTJEG-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide is a synthetic organic compound It is characterized by the presence of chloro, methoxy, methylsulfonyl, and methylsulfanyl functional groups attached to an aniline and acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce the amino group.

    Sulfonylation: The amino group can be sulfonylated using reagents like methylsulfonyl chloride.

    Substitution Reactions: Chloro and methoxy groups can be introduced via electrophilic aromatic substitution.

    Acylation: The final step may involve acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing groups.

    Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide could have various applications:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a pharmaceutical agent for treating diseases.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-methoxyanilino)-N-(3-methylphenyl)acetamide
  • 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-phenylacetamide

Uniqueness

The presence of both methylsulfonyl and methylsulfanyl groups in 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide might confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S2/c1-24-16-8-7-12(18)9-15(16)20(26(3,22)23)11-17(21)19-13-5-4-6-14(10-13)25-2/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEFCARWYWTJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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